molecular formula C20H26Cl2NO4P B3821257 N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline

N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline

Cat. No.: B3821257
M. Wt: 446.3 g/mol
InChI Key: HNMCSDIHVFUJSD-UHFFFAOYSA-N
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Description

N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline is a complex organic compound that features a combination of aromatic rings, chlorine atoms, and phosphorus groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline typically involves multiple steps. One common method involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with diethyl phosphite under controlled conditions to form an intermediate. This intermediate is then reacted with 4-ethylaniline to yield the final product. The reaction conditions often include the use of solvents like benzene or toluene and catalysts such as copper chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenophosphines in the presence of organometallic reagents.

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds.

Scientific Research Applications

N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus group can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline is unique due to its combination of chlorine, methoxy, and phosphorus groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26Cl2NO4P/c1-5-14-8-10-16(11-9-14)23-20(28(24,26-6-2)27-7-3)17-12-15(21)13-18(22)19(17)25-4/h8-13,20,23H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMCSDIHVFUJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(C2=C(C(=CC(=C2)Cl)Cl)OC)P(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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